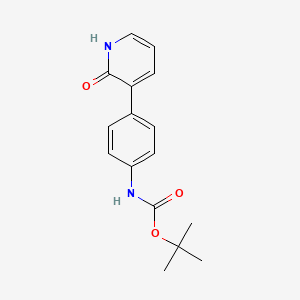

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxypyridinyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be achieved through several methods. One common synthetic route involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition reduces the production of toxic amyloid beta species, thereby exerting a protective effect on neuronal cells.

Comparison with Similar Compounds

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be compared with other similar compounds such as:

tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound also exhibits protective activity in astrocytes and has been studied for its potential in neurodegenerative disease models.

tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound in various research fields.

Biological Activity

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a compound with significant potential in medicinal chemistry, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- LogP : 3.8742

- Polar Surface Area (PSA) : 71.45 Ų

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Curtius Rearrangement : Involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.

- Substitution Reactions : The compound can undergo oxidation and reduction reactions under specific conditions, allowing for the formation of various derivatives.

The compound primarily functions as an inhibitor of enzymes critical in Alzheimer's disease pathology:

- β-secretase Inhibition : Prevents the cleavage of amyloid precursor protein (APP), reducing amyloid beta peptide production.

- Acetylcholinesterase Inhibition : Enhances acetylcholine levels by inhibiting its breakdown, which is beneficial for cognitive function.

Neuroprotective Effects

Research indicates that this compound exhibits protective activity in astrocytes stimulated with amyloid beta. Specifically:

- It reduces oxidative stress markers such as TNF-α and malondialdehyde (MDA) in cell cultures.

- In vivo studies show moderate protective effects against scopolamine-induced oxidative stress, although results vary compared to established treatments like galantamine .

Comparative Studies

When compared to similar compounds, this compound shows distinct advantages:

Case Studies

- In Vitro Studies : Demonstrated that treatment with this compound significantly reduced cell death in astrocytes exposed to amyloid beta.

- In Vivo Studies : In models treated with scopolamine, the compound showed a reduction in oxidative stress markers but did not outperform established drugs like galantamine in cognitive improvement metrics.

Properties

IUPAC Name |

tert-butyl N-[4-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFAIABOYAHIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.